molecular formula C13H21NO2 B1423041 [2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine CAS No. 1184458-35-2

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B1423041
CAS No.: 1184458-35-2
M. Wt: 223.31 g/mol
InChI Key: RAGCLSQXQBQFRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine (CAS: 1184458-35-2) is a tertiary amine with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol. It features two methoxy groups: one on the 4-position of the phenyl ring and another on the propyl chain (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of receptor-targeting molecules and bioactive analogs .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCLSQXQBQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

This method involves a multi-step synthesis starting from phenolic derivatives, progressing through ester formation, reduction, and amination steps.

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
1. Formation of phenethyl ester Reacting 4-methoxyphenylacetic acid with p-toluenesulfonyl chloride in the presence of triethylamine at low temperatures (12-15°C) 4-methoxyphenylacetic acid, p-toluenesulfonyl chloride, triethylamine, solvent (e.g., dichloromethane) Yield: ~98.2%; White needle crystals, melting point 25-26°C
2. Ester reduction to phenethyl alcohol Reaction with potassium phthalimide in dry DMF at 62-65°C, followed by addition of phenethyl ester Reflux conditions, 9-9.5 hours Formation of alkylide intermediate
3. Conversion to phenethyl amine Reflux with methyl alcohol and hydrazine hydrate (~1.5 hours), followed by acid work-up 80% hydrazine hydrate, HCl Extraction with dichloromethane, drying, and distillation yields phenethyl amine

Key Features:

  • The process uses ester intermediates derived from phenolic acids.
  • The reduction step involves hydrazine, a common reagent for converting esters to amines.
  • The overall process emphasizes simplicity, high yield, and industrial feasibility.

Asymmetric Synthesis via Chiral Catalysis (WO2015159170A2)

Overview:

This approach employs asymmetric hydroboration and enzymatic resolution to produce optically active (S)-(-)-l-(4-methoxyphenyl)ethylamine .

Method Highlights:

Step Description Reagents & Conditions Yield & Notes
1. Condensation of 4-methoxyacetophenone with (S)-(-)-norephedrine Reflux in toluene with p-toluenesulfonic acid, azeotropic removal of water 10-12 hours Produces imine intermediate
2. Reduction with Adam's catalyst Hydrogenation at 35-40°C 10-12 hours Produces chiral amine precursor
3. Oxidative removal of carbons Sodium metaperiodate oxidation - Yields optically pure amine with 57-98% optical purity

Advantages:

  • High stereoselectivity (up to 98% optical purity).
  • Suitable for pharmaceutical-grade enantiomer production.
  • The process is complex but offers high stereochemical control.

Preparation via Alkylation of Anisole Derivatives (Patents CN101328129A and CN103012170A)

Overview:

This route involves the synthesis of anisole derivatives followed by amination.

Process Outline:

Step Description Reagents & Conditions Yield & Notes
1. Synthesis of 4-toluenesulfonic acid phenethyl ester Reacting anisole ethanol with tosyl chloride and triethylamine at 12-15°C Yield: ~98%; White crystals
2. Formation of anisole ethanol Esterification and sulfonation reactions Controlled temperature, purification
3. Alkylation with phenethyl derivatives Reaction with phenethylamine derivatives in the presence of bases Reflux, purification

Notes:

  • This method emphasizes the formation of sulfonate esters as intermediates.
  • The process involves standard organic synthesis techniques suitable for scale-up.

Preparation via Catalytic Hydrogenation and Alkylation (CN101328129A)

Overview:

This method involves hydrogenation of phenyl derivatives followed by amination.

Key Steps:

Step Description Reagents & Conditions Yield & Notes
1. Hydrogenation of phenyl derivatives Using Pd/C catalyst under hydrogen atmosphere 10-12 hours Produces phenethyl intermediates
2. Alkylation with methylating agents Methylation of amines Reflux conditions Final amine product

Summary of Data & Research Findings

Method Key Reagents Reaction Type Stereoselectivity Industrial Suitability Yield Notes
Phenethyl ester route Phenolic acids, hydrazine Ester reduction & amination Moderate High ~90-98% Simple, scalable
Asymmetric hydroboration 4-methoxyacetophenone, chiral catalysts Asymmetric hydroboration & enzymatic resolution High (up to 98%) Moderate Variable High stereochemical control
Anisole derivatives Anisole, tosyl chloride Esterification & alkylation Moderate High ~98% Suitable for large-scale synthesis
Catalytic hydrogenation Phenyl derivatives Hydrogenation & alkylation Moderate High Variable Good for bulk production

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(4-Methoxyphenyl)ethylamine is in pharmaceutical development. The compound serves as a key intermediate in synthesizing various drugs targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy, making it a valuable asset in drug design and synthesis .

Case Study: Neuropharmacological Agents

Research indicates that derivatives of this compound can modulate neurotransmitter systems, providing insights into mood regulation and cognitive functions. Such studies are crucial for developing antidepressants and other neuropharmacological agents .

Neurotransmitter Research

The compound is utilized to investigate the effects of neurotransmitter systems in the brain. By studying its interactions with neurotransmitters, researchers can gain a deeper understanding of mood disorders and cognitive impairments. This research is vital for identifying potential therapeutic targets for conditions such as depression and anxiety .

Analytical Chemistry

In analytical chemistry, 2-(4-Methoxyphenyl)ethylamine plays a significant role in detecting and quantifying biomolecules. It aids in developing diagnostic tools for various diseases by providing reliable methods for biomolecule analysis. This application is particularly important in clinical settings where accurate diagnostics are essential .

Material Science

The compound's unique properties extend to material science, where it is used to create specialized polymers and materials. These materials exhibit unique characteristics beneficial for applications in electronics and coatings. The versatility of 2-(4-Methoxyphenyl)ethylamine makes it an attractive candidate for developing advanced materials with tailored properties .

Cosmetic Formulations

In the cosmetic industry, 2-(4-Methoxyphenyl)ethylamine is incorporated into formulations due to its ability to enhance skin penetration. This property allows for more effective delivery of active ingredients, improving the overall efficacy of cosmetic products. Its use in cosmetics highlights the compound's versatility beyond traditional pharmaceutical applications .

Summary Table of Applications

Field Application
PharmaceuticalKey intermediate for drugs targeting neurological disorders
NeurotransmitterResearching mood regulation and cognitive functions
Analytical ChemistryDetecting and quantifying biomolecules for diagnostic tools
Material ScienceCreating specialized polymers with unique properties
Cosmetic FormulationsEnhancing skin penetration and delivery of active ingredients

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Waste must be managed by specialized disposal services to prevent environmental contamination .

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-Methoxyphenyl)ethylamine are summarized below, with emphasis on molecular features , synthesis , and applications .

Structural Analogs and Their Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings
2-(4-Methoxyphenyl)ethylamine 1184458-35-2 C₁₃H₂₁NO₂ 223.31 - 4-Methoxyphenethyl group
- 3-Methoxypropylamine chain
Intermediate in drug discovery; used in receptor-binding studies
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) C₁₆H₁₇NO₃ 271.31 - Benzamide backbone
- 4-Methoxyphenethyl substituent
Synthesized via aminolysis of methyl salicylate (34% yield); potential analgesic or anti-inflammatory agent
(3-(4-Methoxyphenoxy)propyl)methylamine C₁₁H₁₇NO₂ 195.26 - Phenoxypropyl chain
- 4-Methoxy substitution
Prepared from 4-methoxyphenol; explored in adrenergic receptor modulation
(2-Methoxyethyl)(3-phenylpropyl)amine 255042-04-7 C₁₂H₁₉NO 193.29 - Methoxyethyl group
- Phenylpropyl chain
Used in ligand design for G-protein-coupled receptors (GPCRs)
(4-Ethylphenyl)methylamine 932216-14-3 C₁₃H₂₁NO 207.31 - 4-Ethylbenzyl group
- 3-Methoxypropylamine
Investigated for its lipophilicity in CNS-targeting prodrugs
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine 2060046-67-3 C₁₃H₁₉NO 205.30 - Unsaturated propenyl linker
- E-configuration
Studied for stereospecific interactions in enzyme inhibition

Key Differences and Implications

Substituent Effects

  • Methoxy vs.
  • Ethyl vs. Methoxy Substitutions : Replacing the 4-methoxy group with an ethyl group (e.g., (4-Ethylphenyl)methylamine) reduces polarity, enhancing membrane permeability but decreasing hydrogen-bonding capacity .

Pharmacological Potential

  • Rip-B ’s benzamide structure is associated with cyclooxygenase (COX) inhibition, suggesting anti-inflammatory applications .
  • Unsaturated propenyl derivatives () exhibit conformational rigidity, which may enhance selectivity for serotonin or dopamine receptors .

Biological Activity

2-(4-Methoxyphenyl)ethylamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.30 g/mol

The presence of methoxy groups contributes to its lipophilicity, enhancing its ability to interact with biological membranes and potentially influencing its pharmacological properties.

The biological activity of 2-(4-Methoxyphenyl)ethylamine may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing signaling pathways in the central nervous system.
  • Enzyme Modulation : It can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Research indicates that 2-(4-Methoxyphenyl)ethylamine exhibits antimicrobial properties. A study showed that it effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus2050
P. aeruginosa1850

Neuroprotective Effects

In animal models, 2-(4-Methoxyphenyl)ethylamine demonstrated neuroprotective effects against oxidative stress. A study involving mice subjected to neurotoxic agents showed that treatment with this compound significantly reduced neuronal damage and improved cognitive function .

Case Study 1: Neuroinflammation

In a controlled study, mice administered with lipopolysaccharide (LPS) to induce neuroinflammation showed significant cognitive impairment. Treatment with 2-(4-Methoxyphenyl)ethylamine resulted in:

  • Improvement in Memory Tests : The treated group performed better in water maze tests compared to the control group.
  • Reduction in Inflammatory Markers : Levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were significantly lower in the treated group .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of 2-(4-Methoxyphenyl)ethylamine against common pathogens in wound infections. Results indicated a notable reduction in infection rates among treated patients compared to those receiving standard care.

Q & A

Q. What are the key considerations in synthesizing 2-(4-Methoxyphenyl)ethylamine to ensure purity and yield?

To optimize synthesis, researchers should:

  • Protect reactive groups : Use protecting agents for methoxy and amine functionalities to prevent undesired side reactions.
  • Purification methods : Employ column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or ethyl acetate to isolate the compound from by-products such as Impurity H(EP), a structurally related cyclohexanol derivative .
  • Monitor reaction progress : Use thin-layer chromatography (TLC) or inline FTIR to track intermediate formation.
  • Safety controls : Follow protocols for handling volatile amines, including fume hoods and PPE (gloves, goggles) to mitigate exposure risks .

Q. How can researchers characterize the molecular structure of 2-(4-Methoxyphenyl)ethylamine using spectroscopic methods?

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with reference standards (e.g., Formoterol-related compounds) to confirm methoxy and ethylamine group positions .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identify key functional groups like N-H stretches (~3300 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What analytical techniques are recommended for quantifying 2-(4-Methoxyphenyl)ethylamine in complex mixtures?

  • Reverse-phase HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water with 0.1% formic acid) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological matrices.
  • Validation : Cross-validate methods using USP reference standards for impurities (e.g., Formoterol-related compounds) to ensure specificity and accuracy .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis routes to minimize by-product formation?

  • Stepwise functionalization : Introduce methoxy groups early to avoid competing alkylation reactions.
  • Catalytic optimization : Screen palladium or copper catalysts for coupling steps to enhance regioselectivity.
  • AI-assisted planning : Use predictive tools (e.g., retrosynthesis algorithms) to identify efficient pathways and reduce intermediates like cyclohexanol derivatives .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

  • DFT calculations : Re-evaluate transition states and solvent effects using Gaussian or ORCA software to refine models.
  • Experimental validation : Compare predicted reaction outcomes (e.g., activation energy) with kinetic studies under controlled conditions.
  • Machine learning : Train models on PubChem datasets to improve predictive accuracy for amine-related reactions .

Q. How should researchers identify and quantify trace impurities in synthesized batches?

  • Impurity profiling : Use LC-HRMS to detect by-products like N-ethyl derivatives or hydroxylated analogs (e.g., Formoterol-related compound B) .
  • Quantitative NMR (qNMR) : Employ deuterated solvents and internal standards (e.g., TMS) for absolute quantification of impurities at <0.1% levels .
  • Stability studies : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .

Q. What in vitro models are suitable for studying the pharmacological mechanisms of this compound?

  • Receptor binding assays : Screen for activity at adrenergic or serotonergic receptors using radioligand displacement (e.g., 3H^3H-DHA for β-adrenoceptors).
  • Cell viability assays : Test cytotoxicity in HEK293 or SH-SY5Y cell lines using MTT assays.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. What experimental controls ensure safe handling during high-temperature reactions?

  • Thermal stability tests : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Engineering controls : Use reflux condensers and pressure-relief valves in sealed systems.
  • Emergency protocols : Follow SDS guidelines for spill containment (e.g., inert absorbents) and fire suppression (CO2_2 extinguishers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

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